1-(3-methylindolizin-1-yl)propan-1-one

Description

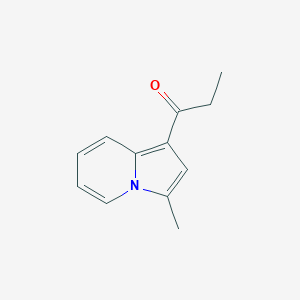

1-(3-Methylindolizin-1-yl)propan-1-one is a heterocyclic ketone featuring an indolizine core substituted with a methyl group at position 3 and a propan-1-one moiety at position 1. The absence of direct synthesis or characterization data in the evidence necessitates inferences from structurally related propan-1-one derivatives, such as substituted phenylpropanones and heterocyclic analogs .

Properties

IUPAC Name |

1-(3-methylindolizin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-3-12(14)10-8-9(2)13-7-5-4-6-11(10)13/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOWSKUUARCCNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=C2C=CC=CN2C(=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50484477 | |

| Record name | 1-Propanone, 1-(3-methyl-1-indolizinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61453-96-1 | |

| Record name | 1-Propanone, 1-(3-methyl-1-indolizinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50484477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(3-methylindolizin-1-yl)propan-1-one typically involves the reaction of 3-methylindolizine with propanone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include the use of advanced technologies and equipment to ensure consistent quality and high production rates .

Chemical Reactions Analysis

1-(3-Methylindolizin-1-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions, such as nucleophilic substitution, can occur with reagents like halogens or alkylating agents.

Scientific Research Applications

1-(3-Methylindolizin-1-yl)propan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-methylindolizin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Phenylpropanones

- 3-Methylmethcathinone (3-MMC): A cathinone derivative with a methylamino group at C2 and a 3-methylphenyl substituent. Unlike 1-(3-methylindolizin-1-yl)propan-1-one, 3-MMC exhibits stimulant properties due to its amine group, highlighting the importance of functional groups in biological activity. Its IUPAC name is 2-(methylamino)-1-(3-methylphenyl)propan-1-one .

- Halogenated Derivatives: Compounds like 1-(3-chlorophenyl)propan-1-one and 1-(4-bromophenyl)propan-1-one show moderate reactivity in coupling reactions (yields: 40–65%). Their electron-withdrawing substituents likely reduce nucleophilic reactivity compared to non-halogenated analogs, a trend that may extend to the methylindolizine derivative .

Heterocyclic Propan-1-one Derivatives

- 1-(Indolin-1-yl)-3-phenylpropan-1-one: This indoline-linked propanone (CAS 314284-69-0) shares a fused bicyclic structure with the target compound. Its synthesis involves acylative routes, suggesting that similar methods could apply to this compound. However, the indolizine system’s aromaticity may confer distinct electronic properties .

- 1-(2,3-Dihydro-1H-pyrrolizin-5-yl)propan-1-one : A pyrrolizine analog (CAS 80933-76-2) with a saturated ring system. Differences in ring conjugation and substituent positions could lead to variations in melting points and solubility compared to the methylindolizine derivative .

Hydroxyphenyl and Substituted Propanones

- 1-(2-Hydroxy-5-isopropylphenyl)propan-1-one: A phenolic derivative (CAS 288401-26-3) with a hydroxyl group influencing hydrogen-bonding capacity and acidity. Such polar substituents enhance water solubility, a feature absent in the non-polar methylindolizine compound .

- 1-(2-Hydroxy-5-methyl-3-nitrophenyl)propan-1-one : Nitro and hydroxyl groups confer strong electrophilic character, enabling participation in redox reactions. The methylindolizine derivative’s reactivity may instead favor aromatic electrophilic substitution due to its heterocyclic core .

Table 1: Key Properties of Selected Propan-1-one Derivatives

Key Observations:

- Melting Points: Heterocyclic and polar derivatives (e.g., compound 1s) exhibit higher melting points than non-polar analogs, suggesting that this compound may have a moderate melting point due to its aromatic but non-polar structure.

- Synthetic Yields: Halogenated phenylpropanones and thiophene derivatives show moderate yields (40–65%), implying that the methylindolizine compound’s synthesis may require optimized conditions to account for steric or electronic effects .

- Spectroscopic Features : Strong C=O stretches (~1680–1700 cm⁻¹) are consistent across propan-1-one derivatives, while O-H or N-H bonds (3300–3500 cm⁻¹) differentiate substituted analogs .

Biological Activity

1-(3-Methylindolizin-1-yl)propan-1-one, a compound with the CAS number 61453-96-1, is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , and its structure features an indolizin moiety which contributes to its biological properties. The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may act through the following pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It potentially interacts with neurotransmitter receptors, influencing signaling pathways associated with mood and cognition.

- Antimicrobial Activity : Some studies indicate that it may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.

Anticancer Properties

Research has indicated that this compound exhibits anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. For instance:

- Case Study : A study on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis markers (e.g., cleaved PARP) .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. In laboratory settings, it has shown effectiveness against several bacterial strains:

- Case Study : A recent investigation reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent .

Neuroprotective Effects

Emerging evidence suggests neuroprotective properties, which could be beneficial in neurodegenerative diseases:

- Research Findings : In models of oxidative stress-induced neuronal damage, the compound demonstrated the ability to reduce cell death and oxidative stress markers .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.